![molecular formula C19H22ClN3O4S B4116342 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4116342.png)
2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide
Overview
Description
2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential medical applications. It was first synthesized in 1984 by Pfizer, and since then, it has been the subject of extensive research due to its unique properties.
Mechanism of Action
CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. It binds to the receptor and activates it, leading to a wide range of pharmacological effects. It has been found to have a higher affinity for the CB1 receptor than THC, the primary psychoactive component of cannabis.
Biochemical and Physiological Effects:
CP-47,497 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have neuroprotective effects. It has also been found to have anticonvulsant properties and to modulate the release of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
CP-47,497 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it an ideal tool for studying the physiological effects of cannabinoid receptor activation. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of endogenous cannabinoids.
Future Directions
There are several potential future directions for research on CP-47,497. One area of interest is its potential use in the treatment of various conditions, including chronic pain, epilepsy, and multiple sclerosis. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties, such as increased potency and selectivity. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-47,497 and other synthetic cannabinoids.
Scientific Research Applications
CP-47,497 has been extensively studied for its potential medical applications. It has been found to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various conditions, including multiple sclerosis, epilepsy, and chronic pain.
properties
IUPAC Name |
2-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-3-12-21-19(25)14-8-4-6-10-16(14)22-18(24)13-23(28(2,26)27)17-11-7-5-9-15(17)20/h4-11H,3,12-13H2,1-2H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAOZYHNUWQQRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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